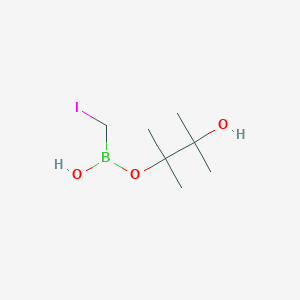

Iodomethylboronic acid pinacol ester

Description

Iodomethylboronic acid pinacol ester (C₇H₁₃BIO₂) is a critical organoboron compound widely employed in synthetic organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . Its structure features a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) that enhances stability and solubility compared to its boronic acid counterpart. The iodomethyl (–CH₂I) substituent enables unique reactivity, serving as a versatile building block for pharmaceuticals and fine chemicals . Notably, its electrochemical behavior, including two single-electron reductions observed in cyclic voltammetry studies, distinguishes it from other boronic esters .

Properties

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(iodomethyl)borinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BIO3/c1-6(2,10)7(3,4)12-8(11)5-9/h10-11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTWQDRXNWJBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CI)(O)OC(C)(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodomethylboronic acid pinacol ester typically involves the reaction of boronic acid derivatives with iodomethyl compounds under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Iodomethylboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized borinic acid derivatives, while reduction reactions may produce reduced borinic acid compounds.

Scientific Research Applications

Synthesis of Taspase1 Inhibitors

Iodomethylboronic acid pinacol ester serves as a critical intermediate in the synthesis of Taspase1 inhibitors, which are being explored for their potential in cancer therapy. Taspase1 is an enzyme implicated in the regulation of oncogenic transcription factors, making its inhibition a promising strategy for cancer treatment .

α-Methylene-γ-butyrolactones Production

The compound is also utilized in the preparation of α-methylene-γ-butyrolactones, which have demonstrated efficacy in suppressing the growth of pancreatic carcinoma cells. This application highlights its significance in developing anti-cancer agents .

Cross-Coupling Reactions

This compound is employed in various cross-coupling reactions, particularly Suzuki coupling, which is essential for forming carbon-carbon bonds in organic synthesis. It acts as a boron source that reacts with organic halides to produce biaryl compounds and other complex molecules .

Case Study 1: Synthesis of Isoxazoles

A study demonstrated the use of this compound in synthesizing highly substituted isoxazoles through electrophilic cyclization methods. This approach allows for the efficient construction of complex molecular architectures relevant to drug development .

Case Study 2: Boron-Based Coupling Reactions

Research published in the Journal of Organic Chemistry outlined methods for utilizing this compound in palladium-catalyzed cross-coupling reactions with alkenyl halides. These reactions facilitate the synthesis of unsymmetrical 1,3-dienes, showcasing the compound's versatility as a synthetic building block .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of Iodomethylboronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Iodomethylboronic acid pinacol ester is expected to follow solubility trends of pinacol esters, with high solubility in chloroform and moderate solubility in ethers/ketones. The electronegative iodine may slightly reduce hydrocarbon compatibility compared to phenyl derivatives.

- Phenylboronic acid pinacol ester exhibits balanced solubility across polar and nonpolar solvents, making it ideal for diverse reaction conditions.

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Observations :

- Phenyl derivatives are preferred for methylations in PET tracer synthesis due to their compatibility with aqueous conditions .

- Allenyl/allyl esters demonstrate regioselectivity in cycloadditions and allylborations, driven by electronic and steric effects .

Stability and Handling Considerations

- Pinacol esters generally exhibit superior stability to boronic acids, resisting protodeboronation and hydrolysis .

- Deprotection of pinacol esters (e.g., oxidative cleavage with NaIO₄/NH₄OAc) generates reactive boronic acids for further transformations .

Electrochemical Properties

Table 3: Electrochemical Behavior of Boronic Esters

Key Insight : The iodomethyl group’s redox activity enables applications in electrochemical studies and radical-based syntheses, a feature absent in most boronic esters.

Q & A

Q. What are the key synthetic routes for iodomethylboronic acid pinacol ester, and how do reaction conditions influence yield?

this compound can be synthesized via photodecarboxylative borylation using visible light irradiation. This method involves activating carboxylic acid precursors (e.g., N-hydroxyphthalimide esters) with diboron reagents like bis(catecholato)diboron in amide solvents. The reaction proceeds via a radical chain mechanism without requiring metal catalysts . Alternative routes may involve palladium-catalyzed cross-coupling or protodeboronation of pre-existing boronic esters, though these methods require careful control of pH and temperature . Yield optimization depends on solvent choice, light intensity, and stoichiometric ratios of diboron reagents.

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

<sup>11</sup>B NMR is critical for identifying boron environments: pinacol esters typically exhibit sharp singlets near δ = 30–35 ppm. <sup>1</sup>H and <sup>13</sup>C NMR can confirm the iodomethyl group (δ = 2.5–3.5 ppm for CH2I) and pinacol moiety (δ = 1.0–1.3 ppm for methyl groups). High-resolution mass spectrometry (HRMS) or elemental analysis should corroborate molecular weight. Impurities from incomplete esterification or residual solvents (e.g., THF, DMF) must be quantified via integration of NMR signals .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

This compound serves as an alkylboron reagent for forming C–C bonds with aryl/alkenyl halides. Its stability under basic conditions and compatibility with palladium catalysts (e.g., Pd(PPh3)4) make it suitable for coupling with substrates sensitive to protodeboronation. Key considerations include avoiding excess base (e.g., Na2CO3), which can hydrolyze the ester, and optimizing ligand choice (e.g., SPhos) to enhance reactivity .

Q. How does the steric and electronic profile of this compound influence its reactivity in allylation reactions?

The iodomethyl group provides moderate steric bulk, enabling selective allylboration of aldehydes. Electronic effects from the boron center polarize the adjacent C–I bond, facilitating nucleophilic attack. For stereoselective applications, in situ generation of borinic esters via treatment with nBuLi and TFAA enhances E/Z selectivity by stabilizing transition states through Lewis acid activation .

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound are limited, analogous pinacol esters require precautions against inhalation, skin contact, and moisture-sensitive degradation. Work under inert atmospheres (N2/Ar), use fume hoods, and dispose of waste via approved facilities. Consult hazard assessments for related boronic esters (e.g., toxicity of diboron reagents) .

Advanced Research Questions

Q. How can cyclic voltammetry (CV) elucidate the redox behavior of this compound?

CV studies reveal two single-electron reduction steps: the first generates a radical intermediate (S6), and the second forms a boronate anion (S7). These insights inform applications in electrochemical synthesis or radical-mediated reactions. Parameters such as scan rate and solvent polarity (e.g., DMF vs. acetonitrile) significantly affect redox potentials and reversibility .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in asymmetric catalysis?

Divergent stereoselectivity may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this, employ chiral ligands (e.g., BINOL derivatives) or enantioselective phase-transfer catalysts. Kinetic studies (e.g., <sup>11</sup>B NMR monitoring) can identify intermediates and guide optimization of temperature, solvent, and additive effects .

Q. How does this compound compare to other alkylboron reagents in photoinduced C–H borylation?

Unlike aryl- or alkenylboronates, iodomethyl derivatives exhibit unique reactivity under UV/visible light due to the C–I bond’s lower dissociation energy. This enables decarboxylative borylation at milder conditions (room temperature vs. heating). Comparative studies with trifluoroborate salts or MIDA esters should evaluate functional group tolerance and side reactions (e.g., homocoupling) .

Q. What analytical methods quantify trace decomposition products in this compound samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass detection identifies hydrolyzed byproducts (e.g., boric acid, iodomethanol). Accelerated stability testing under humid or oxidative conditions (e.g., H2O2 exposure) can model degradation pathways. FT-IR spectroscopy tracks ester bond cleavage (loss of B–O stretches at ~1340 cm<sup>−1</sup>) .

Q. Can computational modeling predict the regioselectivity of this compound in multicomponent reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition-state energies and charge distributions. For example, in allylboration, calculations reveal how steric effects from the pinacol group direct nucleophilic addition to aldehydes. Solvent models (e.g., PCM) further refine predictions of selectivity in polar aprotic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.